3-Demethyl Colchicine-d3 3-Demethyl Colchicine-d3 3-Demethyl Colchicine-d3 is a labelled metabolite of Colchicine. Colchicine is a medication used for the treatment of gout.
Brand Name: Vulcanchem
CAS No.: 1314417-96-3
VCID: VC0196577
InChI: InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3
SMILES: CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O
Molecular Formula: C21H20NO6D3
Molecular Weight: 388.43

3-Demethyl Colchicine-d3

CAS No.: 1314417-96-3

Cat. No.: VC0196577

Molecular Formula: C21H20NO6D3

Molecular Weight: 388.43

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Demethyl Colchicine-d3 - 1314417-96-3

CAS No. 1314417-96-3
Molecular Formula C21H20NO6D3
Molecular Weight 388.43
IUPAC Name 2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Standard InChI InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3
SMILES CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O

Chemical Identity and Structural Characterization

Basic Information and Nomenclature

3-Demethyl Colchicine-d3 is identified by the CAS registry number 1314417-96-3 and possesses the molecular formula C21H20D3NO6 . The compound's IUPAC name is 2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide, reflecting its complex molecular structure and stereochemistry . This metabolite derivative is characterized by the replacement of three hydrogen atoms with deuterium atoms in the acetyl group, while also lacking a methyl group at the 3-position compared to the parent colchicine molecule .

Structural Features and Representation

The compound's structure features a seven-ring system typical of colchicine derivatives, with key modifications including the hydroxyl group at position 3 (instead of a methoxy group) and the trideuterated acetyl moiety . The molecular structure contains multiple methoxy groups at positions 1, 2, and 10, contributing to its biological activity profile . The compound's stereochemistry includes an S configuration at position 7, which is critical for its spatial arrangement and potential interactions with biological targets .

Molecular Identifiers

Table 1: Molecular Identifiers of 3-Demethyl Colchicine-d3

ParameterValueSource
CAS Number1314417-96-3
PubChem CID53312104
SMILES[2H]C([2H])([2H])C(=O)N[C@H]1CCc2cc(O)c(OC)c(OC)c2C3=CC=C(OC)C(=O)C=C13
InChIInChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3

Physical and Chemical Properties

Molecular and Structural Properties

3-Demethyl Colchicine-d3 has a molecular weight of 388.43 g/mol, differing slightly from its non-deuterated counterpart due to the atomic mass difference between hydrogen and deuterium . The exact mass of the compound is 388.17100 Da, which is an important parameter for mass spectrometric analysis and identification . The compound's structure contains multiple functional groups including methoxy groups, a hydroxyl group, a carbonyl group, and an amide linkage, contributing to its complex physicochemical profile .

Physicochemical Properties

Table 2: Physicochemical Properties of 3-Demethyl Colchicine-d3

PropertyValueReference
Molecular Weight388.43 g/mol
Exact Mass388.17137 Da
XLogP30.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count4
Polar Surface Area (PSA)97.58 Ų
LogP3.40890

The compound exhibits moderate lipophilicity with a calculated LogP value of 3.40890, suggesting a balance between water solubility and membrane permeability . Its polar surface area of 97.58 Ų indicates potential for hydrogen bonding and other polar interactions . The presence of two hydrogen bond donors and six hydrogen bond acceptors contributes to its solubility profile and potential for intermolecular interactions .

Structural Relationships and Analogues

Relationship to Parent Compound

3-Demethyl Colchicine-d3 is structurally related to colchicine (CAS: 64-86-8), differing by the absence of a methyl group at position 3 (replaced by a hydroxyl group) and the presence of three deuterium atoms on the acetyl moiety . The non-deuterated analogue, 3-Demethyl Colchicine (CAS: 7336-33-6), has a molecular weight of 385.42 g/mol and is also known as O3-Demethylcolchicine or N-[(7S)-5,6,7,9-Tetrahydro-3-hydroxy-1,2,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]-acetamide .

Related Deuterated Analogues

Several deuterated analogues of colchicine are available for research purposes, including Colchicine-d3 (CAS: 1217625-62-1) and Colchicine D6 (CAS: 1217651-73-4) . These compounds serve as internal standards for analytical methods, particularly in mass spectrometry-based assays, due to their similar chemical behavior but distinguishable mass .

Sulfur-Containing Analogues

A related compound, 3-Demethyl Thiocolchicine-d3 (CAS: 1246818-03-0), replaces the oxygen at position 10 with a sulfur atom, resulting in a molecular formula of C21H20D3NO5S and a molecular weight of 404.50 g/mol . This thio-analogue has been studied for potential biological activities distinct from the oxygen-containing counterparts .

Research Applications

Analytical Chemistry Applications

3-Demethyl Colchicine-d3 serves as an important analytical standard in mass spectrometry-based assays for the detection and quantification of colchicine and its metabolites in biological samples . The deuterium labeling provides a mass shift that allows for differentiation between the analyte and the internal standard while maintaining similar chromatographic behavior .

Metabolic Studies

As a deuterated analogue of a known colchicine metabolite, 3-Demethyl Colchicine-d3 can be used to study the metabolic pathways of colchicine in various biological systems . The compound enables researchers to track demethylation processes and provides insights into the pharmacokinetics and metabolism of colchicine-based drugs .

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